6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Overview
Description
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a pyrimidine ring with hydroxyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of barbituric acid derivatives with various reagents. One common method includes the condensation of barbituric acid with formyl derivatives under basic conditions . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s hydroxyl and carbonyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: A precursor in the synthesis of 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, known for its sedative properties.
Thiobarbituric Acid: Similar in structure but contains a sulfur atom, used in various chemical assays.
Dihydropyrimidines: A class of compounds with similar pyrimidine rings, studied for their diverse biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c6-2(9)1-3(10)7-5(12)8-4(1)11/h(H2,6,9)(H3,7,8,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHBGUGRNLPKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588666 | |
Record name | 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56032-78-1 | |
Record name | 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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